molecular formula C14H13BrN2O4 B2691448 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477889-06-8

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2691448
CAS RN: 477889-06-8
M. Wt: 353.172
InChI Key: LXQRLJQKQYQDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidinetrione ring, which is a six-membered ring with two nitrogen atoms and two carbonyl groups. It also has a 4-bromophenyl group and an oxoethyl group attached to it .

Scientific Research Applications

Synthesis of Complex Organic Molecules

  • The compound serves as an important intermediate in the synthesis of pyrimidines, highlighting its utility in constructing complex organic molecules. A study demonstrated its synthesis from commercially available precursors, showcasing its role in pharmaceutical and chemical industries (Shan Hou et al., 2016).

Pharmaceutical Intermediates

  • It has been utilized in catalyst-free syntheses of pharmaceutically relevant molecules, indicating its potential in drug development processes. The method outlined offers a straightforward approach to producing diverse functionalized compounds under mild conditions (G. Brahmachari and Nayana Nayek, 2017).

Antibacterial and Antiviral Agents

  • Research into phenylhydrazone derivatives of alloxan, a related pyrimidine compound, explored their hydrogen bonding and potential biological activities. This study contributes to the understanding of pyrimidine derivatives' structural properties and their implications for designing effective antibacterial and antiviral agents (H. Beaton, G. R. Willey, M. Drew, 1987).
  • Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their marked inhibitory effect on retrovirus replication, emphasizing the therapeutic potential of pyrimidine derivatives against viruses like HIV (D. Hocková et al., 2003).

Nonlinear Optical Materials

  • The pyrimidine ring's presence in various biological and chemical structures, including DNA and RNA, underlines its significance in scientific research. A comparative study between DFT/TDDFT calculations and experimental data on thiopyrimidine derivatives highlighted their promising applications in the NLO field, suggesting these compounds' potential for optoelectronic applications (A. Hussain et al., 2020).

Mechanism of Action

Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of a compound’s action can vary widely depending on its specific targets and mode of action. It could lead to the inhibition or activation of certain cellular processes, potentially resulting in therapeutic effects .

The action environment, or the conditions under which a drug is administered, can also influence its efficacy and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how well it works .

properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-16-12(19)10(13(20)17(2)14(16)21)7-11(18)8-3-5-9(15)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRLJQKQYQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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